molecular formula C17H22N2O3S B13966859 2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13966859
M. Wt: 334.4 g/mol
InChI Key: WLPHSZHQQNXBCJ-UHFFFAOYSA-N
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Description

2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzoxazole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Thioether Formation: The benzoxazole derivative is then reacted with a suitable thiol to introduce the sulfanylmethyl group.

    Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized separately and then coupled with the benzoxazole derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Used in the development of new materials with unique properties, such as optical brighteners and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The benzoxazole ring can engage in π-π interactions, while the sulfanylmethyl group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog with only the benzoxazole ring.

    Benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.

    Benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.

Uniqueness

2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the benzoxazole and pyrrolidine rings, along with the sulfanylmethyl group and tert-butyl ester. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

tert-butyl 2-(1,3-benzoxazol-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H22N2O3S/c1-17(2,3)22-16(20)19-10-6-7-12(19)11-23-15-18-13-8-4-5-9-14(13)21-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3

InChI Key

WLPHSZHQQNXBCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

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